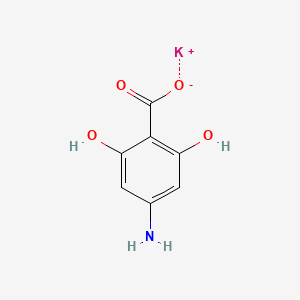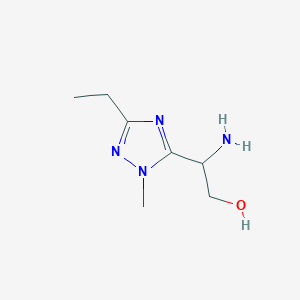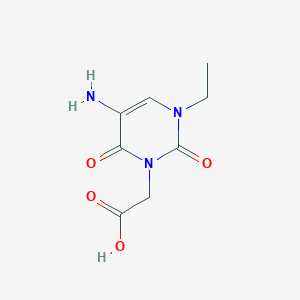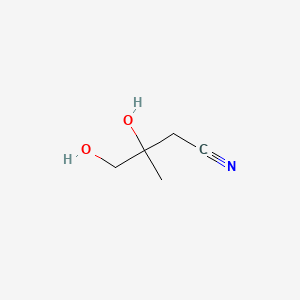
3,4-Dihydroxy-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of 3,4-dihydroxybutanal with hydrogen cyanide in the presence of a base can yield this compound. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: 3,4-Dioxo-3-methylbutanenitrile or 3,4-Dicarboxy-3-methylbutanenitrile.
Reduction: 3,4-Dihydroxy-3-methylbutylamine.
Substitution: 3,4-Dialkoxy-3-methylbutanenitrile or 3,4-Diacyl-3-methylbutanenitrile.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-3-methylbutanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but with a ketone group instead of a nitrile group.
3,4-Dihydroxybutanenitrile: Lacks the methyl group present in 3,4-Dihydroxy-3-methylbutanenitrile.
3,4-Dihydroxybenzonitrile: Contains an aromatic ring instead of a butane backbone.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitrile groups on a butane backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
3,4-dihydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO2/c1-5(8,4-7)2-3-6/h7-8H,2,4H2,1H3 |
Clave InChI |
LTSXNYVOOTXJQP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



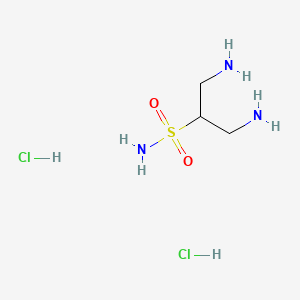
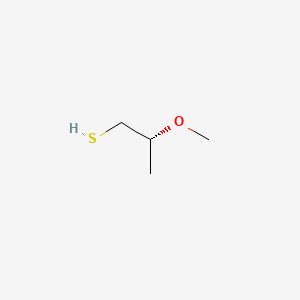
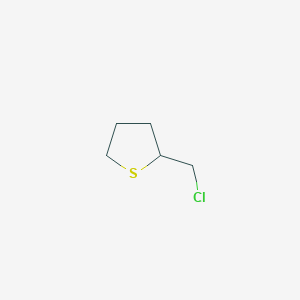
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)


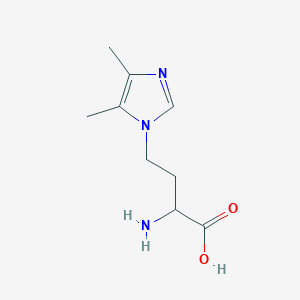
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
